5-(Iodomethyl)nicotinonitrile
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Overview
Description
5-(Iodomethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group at the 3-position and an iodomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to primary amines
Scientific Research Applications
5-(Iodomethyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)nicotinonitrile involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: Lacks the iodomethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)nicotinonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-(Chloromethyl)nicotinonitrile: Contains a chlorine atom, which affects its chemical behavior compared to the iodomethyl derivative
Uniqueness
5-(Iodomethyl)nicotinonitrile is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it a valuable intermediate for further functionalization and derivatization .
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-(iodomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 |
InChI Key |
CZYPKDRWEPPFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C#N)CI |
Origin of Product |
United States |
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